4-Methoxybenzo[d]oxazole
Overview
Description
4-Methoxybenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a methoxy group at the 4-position. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 4-Methoxybenzo[d]oxazole is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These compounds play a significant role in inflammation and pain signaling in the body.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory compounds, thereby reducing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts this pathway, reducing the production of pro-inflammatory compounds and thereby alleviating inflammation .
Result of Action
The primary result of this compound’s action is the reduction of inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, this compound can reduce the production of pro-inflammatory compounds, thereby alleviating symptoms of inflammation .
Biochemical Analysis
Biochemical Properties
4-Methoxybenzo[d]oxazole has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some oxazole derivatives have shown a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities
Molecular Mechanism
It is known that the structure and substitution pattern of oxazole derivatives play a pivotal role in their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyphenyl isocyanate with an appropriate amine or alcohol under reflux conditions . Another approach involves the oxidative cyclization of 4-methoxyphenylacetic acid derivatives using oxidizing agents like bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxazoles using oxidizing agents like NiO2 or CuBr2/DBU.
Reduction: Reduction of the oxazole ring to form oxazolines under mild conditions.
Substitution: Electrophilic substitution reactions at the benzene ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Bromotrichloromethane and DBU, or NiO2.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 4-methoxybenzoxazole derivatives.
Reduction: Formation of 4-methoxybenzoxazoline.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
4-Methoxybenzo[d]oxazole has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
- Oxazole
- Isoxazole
- Benzoxazole
- Oxazoline
- Oxazolidinone
Properties
IUPAC Name |
4-methoxy-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCOEXCZDAHYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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